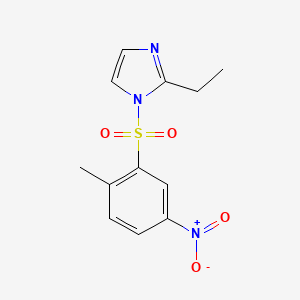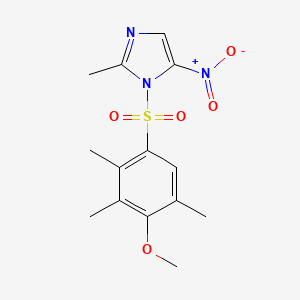![molecular formula C21H24N2O4 B6508614 N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 919013-52-8](/img/structure/B6508614.png)
N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, more commonly referred to as EMCPA, is an organic compound that is widely used in the chemical industry. It is a derivative of pyrrolidine, a five-membered heterocyclic compound with a nitrogen atom at its center. EMCPA is a colorless, odorless solid with a melting point of 215-217°C. It is soluble in most organic solvents and has a low volatility.
科学的研究の応用
EMCPA has been used in a wide variety of scientific research applications. It has been used in the synthesis of biologically active compounds such as antimicrobial agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of catalysts, surfactants, and dyes. Additionally, EMCPA has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
EMCPA acts as a nucleophile in organic reactions. It can react with electrophiles such as carbonyl compounds, halides, and nitriles to form new compounds. It can also act as a Lewis acid and can form complexes with Lewis bases such as amines and phosphines.
Biochemical and Physiological Effects
EMCPA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory properties. In addition, it has been found to have antioxidant, antinociceptive, and anti-allergic effects.
実験室実験の利点と制限
EMCPA has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is highly soluble in most organic solvents. It is also relatively stable and can be stored at room temperature. However, it is not suitable for use in experiments involving high temperatures as it has a relatively low melting point.
将来の方向性
The future of EMCPA is promising, as it has many potential applications in the chemical and pharmaceutical industries. It could be used to synthesize new compounds with potential medical applications, such as drugs and agrochemicals. Additionally, it could be used to synthesize new catalysts and surfactants for industrial applications. Finally, it could be used to synthesize new dyes and pigments for use in the textile and cosmetic industries.
合成法
EMCPA can be synthesized in a two-step process. In the first step, 4-ethoxyphenylmagnesium bromide is reacted with 4-methoxyphenylacetic acid in anhydrous THF to form the intermediate compound, 4-ethoxyphenylmethyl 4-methoxyphenylacetate. In the second step, the intermediate is treated with pyrrolidine in the presence of anhydrous hydrogen chloride to form EMCPA.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-19-8-4-15(5-9-19)13-22-21(25)16-12-20(24)23(14-16)17-6-10-18(26-2)11-7-17/h4-11,16H,3,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYQAUBKQAHACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6508533.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6508547.png)
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508552.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B6508564.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6508572.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6508579.png)
![ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6508581.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508586.png)



![(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508625.png)
![2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B6508638.png)